![molecular formula C14H12ClNO3S B2452795 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794854-45-7](/img/structure/B2452795.png)
2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .Chemical Reactions Analysis
Thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N’-acylhydrazines with the use of a fluorous Lawesson’s reagent leads to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles in high yields .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related thiophene derivatives have been explored for their potential in various applications. For instance, Sedlák et al. (2008) have described reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare carboxamides and their subsequent transformation to 4,5-dihydro-1H-imidazol-5-ones, showcasing the versatility of thiophene derivatives in synthetic chemistry (Sedlák et al., 2008). Similarly, reactions with methyl 3-hydroxythiophene-2-carboxylate have opened new routes to alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the potential for novel compound synthesis (Corral & Lissavetzky, 1984).
Novel Tandem Transformations
Research by Pokhodylo et al. (2010) on the transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis exemplifies the innovation in modifying thiophene derivatives for potential applications in medicinal chemistry and material science (Pokhodylo et al., 2010).
Structural Studies
The crystallographic analysis of substituted benzo[b]thiophenes, such as the study by Abbasi et al. (2011), provides insights into the molecular structure and interactions, fundamental for designing molecules with specific properties (Abbasi et al., 2011).
Potential Pharmacological Activities
While this request excludes drug use and side effects, it is worth noting that research into thiophene derivatives often explores their pharmacological potential. Studies such as those by Kumara et al. (2009) have synthesized various thiophene-based compounds, including carbamates and ureas, to assess their antimicrobial and analgesic activities, indicating the broad interest in thiophene derivatives within pharmaceutical research (Kumara et al., 2009).
Future Directions
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-12-3-1-2-10(6-12)7-16-13(17)8-19-14(18)11-4-5-20-9-11/h1-6,9H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLFDTXKVFWPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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